Increased Lipophilicity (XLogP3) vs. Unsubstituted and N-Methyl Morpholine-2-carboxylate Analogs
The target compound exhibits a computed XLogP3 of 0.6, which is +1.2 log units higher than the unsubstituted methyl morpholine-2-carboxylate (XLogP3 = -0.6) and +0.8 log units higher than the N-methyl analog (XLogP3 = -0.2) [1][2][3]. This shift reflects the incremental lipophilic contribution of the isopropyl group and moves the compound from a hydrophilic LogP range into the optimal zone for passive membrane permeation.
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 0.6 |
| Comparator Or Baseline | Methyl morpholine-2-carboxylate: XLogP3 = -0.6; Methyl 4-methylmorpholine-2-carboxylate: XLogP3 = -0.2 |
| Quantified Difference | Δ = +1.2 vs. unsubstituted; Δ = +0.8 vs. N-methyl analog |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2019.06.18 release) |
Why This Matters
An XLogP3 near 0.5–0.6 is associated with balanced aqueous solubility and passive membrane permeability, making this compound a more suitable starting point for programs targeting intracellular or CNS targets compared to its more hydrophilic N-unsubstituted or N-methyl counterparts.
- [1] PubChem CID 78926403: Methyl 4-(propan-2-yl)morpholine-2-carboxylate. XLogP3-AA = 0.6. https://pubchem.ncbi.nlm.nih.gov/compound/78926403 View Source
- [2] PubChem CID 51670322: (R)-Methyl morpholine-2-carboxylate. XLogP3-AA = -0.6. https://pubchem.ncbi.nlm.nih.gov/compound/51670322 View Source
- [3] PubChem CID 78926272: Methyl 4-methylmorpholine-2-carboxylate. XLogP3-AA = -0.2. https://pubchem.ncbi.nlm.nih.gov/compound/78926272 View Source
